molecular formula C14H18BrN3 B255316 6-bromo-N-butyl-N-ethylquinazolin-4-amine

6-bromo-N-butyl-N-ethylquinazolin-4-amine

Cat. No. B255316
M. Wt: 308.22 g/mol
InChI Key: XGTDEUHICAOTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-butyl-N-ethylquinazolin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of biology and medicine. This compound belongs to the class of quinazoline derivatives and has been found to possess unique biochemical and physiological properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 6-bromo-N-butyl-N-ethylquinazolin-4-amine is not fully understood. However, studies have shown that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
6-bromo-N-butyl-N-ethylquinazolin-4-amine has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes such as protein kinase C and cyclin-dependent kinase, which are involved in the growth and proliferation of cancer cells. It has also been found to have antioxidant and anti-inflammatory effects, which makes it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-bromo-N-butyl-N-ethylquinazolin-4-amine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 6-bromo-N-butyl-N-ethylquinazolin-4-amine. One of the major areas of research is in the development of new anticancer drugs based on this compound. Researchers are also investigating the potential of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the mechanism of action of this compound and its potential applications in other areas of biology and medicine.

Synthesis Methods

The synthesis of 6-bromo-N-butyl-N-ethylquinazolin-4-amine involves a multi-step process that begins with the reaction of 2-aminobenzonitrile with ethyl bromoacetate to form ethyl 2-cyano-3-(4-bromophenyl)propenoate. This intermediate is then subjected to a reaction with butyl lithium, followed by a reaction with diethyl carbonate to form 6-bromo-N-butyl-N-ethylquinazolin-4-amine.

Scientific Research Applications

6-bromo-N-butyl-N-ethylquinazolin-4-amine has been found to have potential applications in various areas of scientific research. One of the major applications of this compound is in the field of cancer research. Studies have shown that 6-bromo-N-butyl-N-ethylquinazolin-4-amine has anticancer properties and can inhibit the growth of various cancer cell lines. This compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

6-bromo-N-butyl-N-ethylquinazolin-4-amine

Molecular Formula

C14H18BrN3

Molecular Weight

308.22 g/mol

IUPAC Name

6-bromo-N-butyl-N-ethylquinazolin-4-amine

InChI

InChI=1S/C14H18BrN3/c1-3-5-8-18(4-2)14-12-9-11(15)6-7-13(12)16-10-17-14/h6-7,9-10H,3-5,8H2,1-2H3

InChI Key

XGTDEUHICAOTRE-UHFFFAOYSA-N

SMILES

CCCCN(CC)C1=NC=NC2=C1C=C(C=C2)Br

Canonical SMILES

CCCCN(CC)C1=NC=NC2=C1C=C(C=C2)Br

Origin of Product

United States

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